(6-Methoxybenzofuran-2-yl)boronic acid
Overview
Description
“(6-Methoxybenzofuran-2-yl)boronic acid” is a chemical compound used in research . It has the molecular formula C9H9BO4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 9 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . The InChI Key for this compound is MPLLPTYEVKJTJR-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as “this compound”, have been studied for their use in various chemical reactions. For instance, boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . Boronic acids are also recognized for their utility as reagents in transition metal-catalyzed transformations .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 191.98 . It is recommended to be stored in an inert atmosphere, under -20°C . The solubility of this compound is not explicitly mentioned in the search results.Scientific Research Applications
Novel Heterocyclic Compound Synthesis
(6-Methoxybenzofuran-2-yl)boronic acid derivatives have been utilized in synthesizing a variety of novel polycyclic heteroaromatic compounds. Through versatile reaction strategies, these derivatives contribute to the creation of compounds with potential applications in pharmaceuticals and materials science (Patankar et al., 2008).
Fluorescence-Based Detection
Boronic acids, including derivatives of this compound, serve as key reagents in developing fluorescence-based sensors. Their ability to interrupt excited-state intramolecular proton transfer (ESIPT) has been exploited to detect boron-containing compounds selectively and sensitively, aiding in monitoring synthetic reactions and the presence of these compounds on solid supports (Aronoff et al., 2013).
Regioselective Hydroxyalkylations
In synthetic chemistry, this compound derivatives have been employed to achieve highly regioselective 3-hydroxyalkylations. These reactions have enabled the efficient synthesis of 3-acyl-4-O-methyl tetronates, showcasing the versatility of boron compounds in organic synthesis (Paintner et al., 2001).
Fluorescent Reporter for Sugar Detection
The development of fluorescent sensors for carbohydrates has been significantly advanced by incorporating this compound derivatives. These derivatives exhibit unique fluorescence changes upon sugar binding, providing a valuable tool for biochemical and medical research (Wang et al., 2005).
Catalysis and Organic Transformations
Boronic acids, including this compound derivatives, have been recognized for their catalytic properties in various organic transformations. Their use extends beyond transition metal-catalyzed reactions, demonstrating versatility in promoting reactions under mild conditions and contributing to the development of greener chemical processes (Hall, 2019).
Future Directions
Boronic acids, including “(6-Methoxybenzofuran-2-yl)boronic acid”, have been gaining interest in medicinal chemistry due to their various biological activities such as anticancer, antibacterial, and antiviral activity . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids could be promising for the development of new drugs in the future .
Properties
IUPAC Name |
(6-methoxy-1-benzofuran-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLPTYEVKJTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678924 | |
Record name | (6-Methoxy-1-benzofuran-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952737-54-1 | |
Record name | (6-Methoxy-1-benzofuran-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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